3-Methanesulfonylbenzamide
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Overview
Description
3-Methanesulfonylbenzamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol It is characterized by the presence of a methanesulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylbenzamide typically involves the reaction of benzamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylbenzamide has found applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
4-Methanesulfonylbenzamide: Similar structure but with the methanesulfonyl group at the para position.
N-(2,6-Dimethylphenyl)methanesulfonamide: Contains a methanesulfonyl group attached to a different aromatic ring.
Methanesulfonylacetic acid: Features a methanesulfonyl group attached to an acetic acid moiety.
Comparison: 3-Methanesulfonylbenzamide is unique due to the specific positioning of the methanesulfonyl group on the benzamide structure, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXCNQXIDVEUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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